molecular formula C19H20N2O4 B14740792 3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl- CAS No. 1242-28-0

3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl-

Cat. No.: B14740792
CAS No.: 1242-28-0
M. Wt: 340.4 g/mol
InChI Key: VKZRALJXXAVKJL-UHFFFAOYSA-N
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Description

3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl- is a synthetic organic compound that belongs to the class of pyrazolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl- typically involves the condensation of appropriate hydrazine derivatives with diketones or keto acids. The reaction conditions often include:

    Solvent: Common solvents include ethanol, methanol, or acetic acid.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 150°C.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-methyl-
  • 3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-ethyl-

Comparison

  • Structural Differences : The length and nature of the alkyl chain (butyl, methyl, ethyl) can influence the compound’s physical and chemical properties.
  • Biological Activity : Variations in the alkyl chain may affect the compound’s potency, selectivity, and pharmacokinetic properties.

This general structure should provide a solid foundation for your article For specific details, consulting scientific literature and specialized databases would be necessary

Properties

CAS No.

1242-28-0

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4-butyl-1,2-bis(3-hydroxyphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C19H20N2O4/c1-2-3-10-17-18(24)20(13-6-4-8-15(22)11-13)21(19(17)25)14-7-5-9-16(23)12-14/h4-9,11-12,17,22-23H,2-3,10H2,1H3

InChI Key

VKZRALJXXAVKJL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC(=CC=C2)O)C3=CC(=CC=C3)O

Origin of Product

United States

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